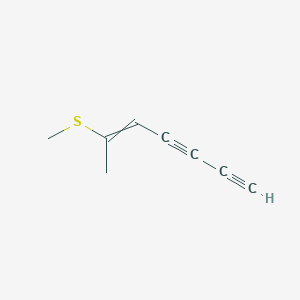
6-(Methylsulfanyl)hept-5-ene-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is an organic compound characterized by the presence of a methylsulfanyl group attached to a heptene backbone with two triple bonds This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne can be achieved through various synthetic routes. One common method involves the alkylation of a terminal alkyne with a suitable electrophile. For instance, the reaction between 5-hexyn-1-ol and methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)hept-5-ene-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like thiolates or amines replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiolates, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Thiol derivatives, amine derivatives.
Scientific Research Applications
6-(Methylsulfanyl)hept-5-ene-1,3-diyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds and methylsulfanyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Ethylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Propylsulfanyl)hept-5-ene-1,3-diyne
Uniqueness
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is unique due to its specific methylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the methylsulfanyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89556-18-3 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
6-methylsulfanylhept-5-en-1,3-diyne |
InChI |
InChI=1S/C8H8S/c1-4-5-6-7-8(2)9-3/h1,7H,2-3H3 |
InChI Key |
RKYDNJKVRNKPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#CC#C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















